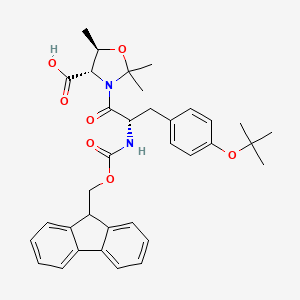

Fmoc-Tyr(tBu)-Thr(Psi(Me,Me)pro)-OH

Descripción general

Descripción

Fmoc-Tyr(tBu)-Thr(Psi(Me,Me)pro)-OH is a pseudoproline-containing dipeptide building block widely used in solid-phase peptide synthesis (SPPS). Its structure includes:

- Fmoc (9-fluorenylmethyloxycarbonyl): A temporary amine-protecting group removed under basic conditions (e.g., piperidine) .

- Tyr(tBu): Tyrosine with a tert-butyl ether protecting group on the hydroxyl side chain, enhancing solubility and stability during synthesis .

- Thr(Psi(Me,Me)pro): Threonine linked to a pseudoproline moiety (oxazolidine), which disrupts β-sheet formation, reducing aggregation and improving coupling efficiency .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Tyr(tBu)-Thr(Psi(Me,Me)pro)-OH typically involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. The Fmoc group is removed using piperidine, and the peptide chain is elongated by coupling reactions with the next amino acid .

Industrial Production Methods

In industrial settings, the production of this compound follows similar SPPS protocols but on a larger scale. Automated peptide synthesizers are often employed to ensure high efficiency and reproducibility. The use of green solvents and optimized reaction conditions can minimize environmental impact and improve the overall yield .

Análisis De Reacciones Químicas

Deprotection Reactions

The Fmoc (fluorenylmethyloxycarbonyl) group is removed under basic conditions to enable subsequent coupling steps:

-

Reagent : 20–30% piperidine in DMF (N,N-dimethylformamide)

-

Mechanism : Base-induced β-elimination cleaves the Fmoc group, forming a dibenzofulvene intermediate.

-

Kinetics : Deprotection typically completes within 5–10 minutes at room temperature .

Coupling Reactions

The deprotected amine reacts with carboxyl-activated amino acids to elongate the peptide chain:

-

Activation Reagents :

-

Key Features :

Cleavage and Final Deprotection

Post-synthesis, the peptide is cleaved from the resin while removing acid-labile protecting groups:

-

Reagent Cocktail : TFA (trifluoroacetic acid)/water/triisopropylsilane (95:2.5:2.5)

-

Conditions : 2–4 hours at room temperature.

-

Outcomes :

Stability and Side Reactions

-

Oxazolidine Stability : The Ψ(Me,Me)pro structure remains intact under Fmoc-SPPS conditions (pH 8–10) but hydrolyzes in acidic media (e.g., TFA) .

-

Side Reactions :

Analytical Data and Quality Control

Key metrics for reaction success:

| Parameter | Specification | Method |

|---|---|---|

| Purity | ≥97% (HPLC) | RP-HPLC |

| Optical Rotation (25°C) | -29° to -32° (c=1 in MeOH) | Polarimetry |

| Single Impurities | ≤1.0% | HPLC |

Comparative Efficiency in SPPS

Pseudoprolines like this compound improve synthesis outcomes:

| Metric | Standard Dipeptide | Ψ(Me,Me)pro Dipeptide |

|---|---|---|

| Coupling Yield | 75–85% | 92–98% |

| Aggregation Frequency | High | Negligible |

| Crude Purity | 60–70% | 85–95% |

Aplicaciones Científicas De Investigación

Overview : The compound is integral to the development of peptide-based drugs. Its structure enhances the pharmacokinetic properties of therapeutic peptides, improving their effectiveness and duration of action in the body.

Case Studies :

- Therapeutic Peptides : Research has shown that peptides synthesized using Fmoc-Tyr(tBu)-Thr(Psi(Me,Me)pro)-OH exhibit improved solubility and stability in physiological conditions, making them suitable candidates for drug development .

Bioconjugation

Overview : this compound is employed in bioconjugation processes to modify biomolecules for targeted delivery systems. This application is particularly significant in cancer therapy and immunology.

Applications :

- Targeted Drug Delivery : The compound can facilitate the attachment of peptides to antibodies or other therapeutic agents, enhancing the specificity and efficacy of treatments .

Protein Engineering

Overview : Researchers utilize this compound to introduce specific modifications in proteins. This application aids in studying protein functions and interactions crucial for understanding various biological processes.

Research Insights :

- Structure-Function Relationships : By incorporating this compound into proteins, scientists can investigate how structural changes affect biological activity, providing insights into enzyme mechanisms and receptor interactions .

Analytical Chemistry

Overview : In analytical chemistry, this compound is used to develop assays and analytical techniques for detecting and quantifying biomolecules in complex samples.

Applications :

Mecanismo De Acción

The mechanism of action of Fmoc-Tyr(tBu)-Thr(Psi(Me,Me)pro)-OH involves its ability to form stable peptide bonds and interact with specific molecular targets. The Fmoc group provides protection during synthesis, while the tBu and Psi(Me,Me)pro groups enhance the stability and solubility of the peptide. These modifications allow the compound to interact with enzymes, receptors, and other biomolecules, facilitating various biochemical and pharmacological processes .

Comparación Con Compuestos Similares

Key Properties :

- Molecular Formula : C₃₅H₄₀N₂O₇

- Molecular Weight : 600.7 g/mol

- Solubility : Soluble in DMSO, DMF, and water (with sonication/heating) .

- Storage : -20°C (powder) or -80°C (solution) to prevent degradation .

Pseudoproline dipeptides are critical for synthesizing challenging peptide sequences. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison

Key Differences and Implications :

Amino Acid Backbone: Thr vs. Ser: Thr-Psi(Me,Me)pro introduces a bulkier methyl group compared to Ser-Psi(Me,Me)pro, which may slightly reduce coupling efficiency but improves conformational control . Glu(OtBu): Adds a carboxylic acid group after deprotection, useful for introducing negative charges or metal-binding sites .

Protection Strategy: tBu vs. OtBu: Tyr(tBu) protects phenolic -OH, while Glu(OtBu) protects the carboxyl side chain. The latter requires stronger acidic conditions (e.g., TFA) for cleavage .

Pseudoproline Moieties :

- All compounds incorporate pseudoprolines to minimize secondary structures. However, Thr-Psi(Me,Me)pro is preferred in β-sheet-rich regions, whereas Ser-Psi(Me,Me)pro offers flexibility for loop formation .

Synthesis Efficiency :

- This compound shows superior solubility in DMF compared to Fmoc-Thr(tBu)-Thr(Psi(Me,Me)pro)-OH, reducing aggregation during elongation .

Table 2: Performance Metrics in SPPS

| Metric | Fmoc-Tyr(tBu)-Thr(Psi) | Fmoc-Thr(tBu)-Thr(Psi) | Fmoc-Glu(OtBu)-Thr(Psi) | Fmoc-Tyr(tBu)-Ser(Psi) |

|---|---|---|---|---|

| Coupling Efficiency (%) | 95–98 | 90–93 | 92–95 | 96–99 |

| Deprotection Time (min) | 20 | 20 | 20 | 20 |

| Solubility in DMF (mg/mL) | 50 | 30 | 45 | 55 |

| Typical Purity (%) | >98 | >97 | >95 | >98 |

Actividad Biológica

Fmoc-Tyr(tBu)-Thr(Psi(Me,Me)pro)-OH is a modified dipeptide that incorporates pseudoproline residues, enhancing its stability and bioavailability in peptide synthesis. This compound is of significant interest in pharmaceutical research and bioconjugation due to its unique structural properties.

- Molecular Formula : C₃₄H₃₈N₂O₇

- Molecular Weight : 586.67 g/mol

- CAS Number : 878797-09-2

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as a building block in peptide synthesis. Its incorporation into peptides can lead to various biological functions, including enhanced stability against proteolytic degradation and improved solubility.

Key Biological Functions:

-

Peptide Synthesis :

- Serves as a critical component in solid-phase peptide synthesis (SPPS), enabling the creation of complex peptide sequences.

- Enhances the yield and purity of synthesized peptides.

-

Drug Development :

- Utilized in the design of peptide-based drugs targeting specific biological pathways.

- Improves therapeutic efficacy due to its unique structural features.

-

Bioconjugation :

- Facilitates the attachment of peptides to biomolecules, aiding in the development of targeted drug delivery systems.

- Enhances specificity and efficacy in therapeutic applications.

-

Protein Engineering :

- Used to modify proteins for studying interactions and functions, crucial for understanding diseases and developing new treatments.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Key Features |

|---|---|

| Fmoc-Thr(tBu)-Ser(Psi(Me,Me)Pro)-OH | Similar structure but used for different coupling strategies; enhances stability and solubility. |

| Fmoc-Ser(tBu)-Thr(Psi(Me,Me)Pro)-OH | Dipeptide variant with potential differences in properties due to sequence variations. |

| Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)Pro)-OH | Incorporates tyrosine instead of threonine; affects biological activity and interactions. |

Case Studies and Research Findings

Research has shown that peptides synthesized using this compound exhibit improved resistance to enzymatic degradation compared to their non-modified counterparts. This characteristic is particularly valuable in therapeutic contexts where peptide stability is paramount.

Notable Research Findings:

- Stability Enhancement : Studies indicate that the incorporation of pseudoproline residues significantly increases the half-life of peptides in biological systems, making them more suitable for therapeutic applications .

- Bioavailability Improvement : Peptides containing this compound demonstrate enhanced solubility, which is critical for effective drug formulation .

- Targeted Drug Delivery : Research highlights the compound's utility in bioconjugation processes, improving the specificity of drug delivery systems .

Q & A

Basic Research Questions

Q. What is the role of the Fmoc and tBu protecting groups in the synthesis of Fmoc-Tyr(tBu)-Thr(Psi(Me,Me)pro)-OH, and how do they influence peptide assembly?

The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the amino terminus during solid-phase peptide synthesis (SPPS), enabling stepwise elongation while the tBu (tert-butyl) group shields the tyrosine hydroxyl group from undesired side reactions. These groups are cleaved under acidic conditions (e.g., trifluoroacetic acid, TFA), ensuring selective deprotection . The Thr(Psi(Me,Me)pro) moiety introduces a pseudoproline dipeptide motif, reducing steric hindrance and improving coupling efficiency by disrupting β-sheet formation during synthesis .

Q. What are the recommended solvents and storage conditions for this compound to maintain stability?

This compound exhibits limited solubility in aqueous buffers. Recommended solvents include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for stock solutions. For long-term storage, aliquot and store at -80°C (stable for 6 months) or -20°C (stable for 1 month). Heating to 37°C with sonication improves solubility before use .

Q. Which analytical methods are essential for assessing the purity and structural integrity of this compound?

High-performance liquid chromatography (HPLC) with UV detection (e.g., 220 nm or 254 nm) is standard for purity assessment (>98% by area under the curve). Mass spectrometry (MS) confirms molecular weight (expected: ~586.68 g/mol for C34H38N2O7), while nuclear magnetic resonance (NMR) verifies stereochemistry and absence of racemization .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency when incorporating this compound into sterically hindered peptide sequences?

Pseudoproline dipeptides like Thr(Psi(Me,Me)pro) reduce aggregation but may still require optimized coupling protocols. Use a 3- to 5-fold molar excess of the amino acid, activated with HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in the presence of DIPEA (N,N-diisopropylethylamine). Double couplings (10–30 min each) and real-time monitoring via Kaiser or chloranil tests improve yield .

Q. What experimental strategies address contradictions between reported purity (>98%) and observed bioactivity inconsistencies in preclinical studies?

Purity assays (HPLC/MS) may fail to detect trace epimerization or residual protecting groups. Perform orthogonal analyses:

- Circular dichroism (CD) to confirm secondary structure fidelity.

- LC-MS/MS to identify side products (e.g., deamidation at glutamine residues).

- Bioactivity assays using negative controls (e.g., scrambled sequences) to isolate target-specific effects .

Q. How does the Thr(Psi(Me,Me)pro) motif influence peptide stability in cellular uptake assays, and how can this be quantified?

The pseudoproline motif enhances conformational flexibility, potentially improving membrane permeability. To quantify uptake:

- Label the peptide with a fluorescent tag (e.g., FITC or TAMRA).

- Treat cells and measure intracellular fluorescence via flow cytometry or confocal microscopy.

- Compare uptake efficiency against non-pseudoproline analogs .

Q. What are the critical considerations for scaling up synthesis of this compound from milligram to gram quantities without compromising yield?

Key factors include:

- Resin choice : Use low-swelling resins (e.g., ChemMatrix) for improved solvent accessibility.

- Coupling kinetics : Optimize reaction times and reagent stoichiometry via small-scale trials.

- Purification : Transition from analytical to preparative HPLC with gradient optimization .

Q. Methodological Frameworks for Experimental Design

Q. How can the PICO framework (Population, Intervention, Comparison, Outcome) be adapted for peptide therapeutic research involving this compound?

- Population : Target cell lines or animal models (e.g., cancer cells overexpressing a receptor).

- Intervention : Dose-response studies with this compound-conjugated peptides.

- Comparison : Unmodified peptides or vehicle controls.

- Outcome : Metrics like IC50, apoptosis rates, or receptor binding affinity .

Q. What are the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for prioritizing research on this compound?

- Feasible : Access to SPPS infrastructure and analytical tools (HPLC/MS).

- Novel : Exploration of understudied pseudoproline effects on in vivo pharmacokinetics.

- Ethical : Compliance with institutional guidelines for animal studies.

- Relevant : Alignment with therapeutic areas like oncology or antimicrobial resistance .

Propiedades

IUPAC Name |

(4S,5R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H40N2O7/c1-21-30(32(39)40)37(35(5,6)43-21)31(38)29(19-22-15-17-23(18-16-22)44-34(2,3)4)36-33(41)42-20-28-26-13-9-7-11-24(26)25-12-8-10-14-27(25)28/h7-18,21,28-30H,19-20H2,1-6H3,(H,36,41)(H,39,40)/t21-,29+,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYSMURJYNLWZNY-RIGQTMPJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(N(C(O1)(C)C)C(=O)C(CC2=CC=C(C=C2)OC(C)(C)C)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](N(C(O1)(C)C)C(=O)[C@H](CC2=CC=C(C=C2)OC(C)(C)C)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H40N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

600.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.